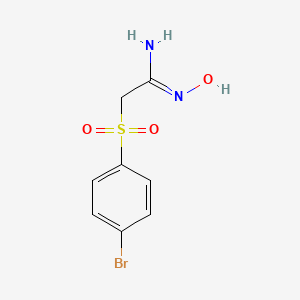

4-Bromobenzènesulfonyl acétamide oxime

Vue d'ensemble

Description

4-Bromobenzenesulfonylacetamide oxime is a chemical compound with the molecular formula C8H9BrN2O3S and a molecular weight of 293.14 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its solid physical state, with a melting point of 214-217°C and a predicted boiling point of approximately 527.8°C at 760 mmHg .

Applications De Recherche Scientifique

4-Bromobenzenesulfonylacetamide oxime has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 4-Bromobenzenesulfonylacetamide oxime is acetylcholinesterase (AChE), a key enzyme in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. By targeting AChE, 4-Bromobenzenesulfonylacetamide oxime can potentially influence these processes .

Mode of Action

4-Bromobenzenesulfonylacetamide oxime interacts with its target, AChE, by reactivating the enzyme that has been inhibited by organophosphorus (OP) compounds . This is achieved by the oxime’s ability to remove the phosphyl moiety from the active site serine of AChE . This reactivation of AChE allows the enzyme to resume its role in breaking down acetylcholine, thereby reducing the toxic effects of OP compounds .

Biochemical Pathways

The action of 4-Bromobenzenesulfonylacetamide oxime affects the cholinergic pathway, specifically the process of acetylcholine breakdown . By reactivating inhibited AChE, the compound ensures the proper functioning of this pathway, which is crucial for normal nervous system operation. The downstream effects include the restoration of muscle movement and memory functions, which can be disrupted by OP poisoning .

Pharmacokinetics

The compound’s ability to cross the blood-brain barrier (bbb) is a significant factor influencing its bioavailability . The BBB often prevents many drugs from reaching the central nervous system (CNS), but 4-Bromobenzenesulfonylacetamide oxime appears to have some capability to cross this barrier .

Result of Action

The primary result of 4-Bromobenzenesulfonylacetamide oxime’s action is the reactivation of AChE, leading to the resumption of normal acetylcholine breakdown . This can alleviate the symptoms of OP poisoning, which include muscle weakness, breathing difficulties, and memory problems . Therefore, the compound’s action at the molecular and cellular level can have significant effects on the organism’s overall health status .

Action Environment

The action, efficacy, and stability of 4-Bromobenzenesulfonylacetamide oxime can be influenced by various environmental factors. For instance, the compound’s ability to cross the BBB is crucial for its effectiveness in treating conditions like OP poisoning that affect the CNS .

Analyse Biochimique

Biochemical Properties

4-Bromobenzenesulfonylacetamide oxime plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions of 4-Bromobenzenesulfonylacetamide oxime is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 4-Bromobenzenesulfonylacetamide oxime can increase the levels of acetylcholine in synaptic clefts, leading to enhanced neurotransmission . Additionally, this compound has been shown to interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in the metabolism of various substrates .

Cellular Effects

The effects of 4-Bromobenzenesulfonylacetamide oxime on cellular processes are diverse and depend on the specific cell type and context. In neuronal cells, the inhibition of acetylcholinesterase by 4-Bromobenzenesulfonylacetamide oxime can lead to increased acetylcholine levels, which may enhance synaptic transmission and improve cognitive function . In other cell types, such as hepatocytes, 4-Bromobenzenesulfonylacetamide oxime can influence the activity of cytochrome P450 enzymes, affecting the metabolism of various drugs and endogenous compounds . Furthermore, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad range of cellular effects .

Molecular Mechanism

The molecular mechanism of action of 4-Bromobenzenesulfonylacetamide oxime involves several key steps. First, the compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in synaptic clefts . Additionally, 4-Bromobenzenesulfonylacetamide oxime can interact with cytochrome P450 enzymes, altering their activity and affecting the metabolism of various substrates . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromobenzenesulfonylacetamide oxime can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a melting point of 214-217°C and a predicted boiling point of approximately 527.8°C at 760 mmHg . Prolonged exposure to light or heat may lead to degradation, potentially reducing its effectiveness . Long-term studies have also indicated that 4-Bromobenzenesulfonylacetamide oxime can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation .

Dosage Effects in Animal Models

The effects of 4-Bromobenzenesulfonylacetamide oxime in animal models vary depending on the dosage administered. At lower doses, the compound has been shown to enhance cognitive function and improve synaptic transmission by inhibiting acetylcholinesterase . At higher doses, 4-Bromobenzenesulfonylacetamide oxime may exhibit toxic effects, such as gastrointestinal disturbances and sensory impairments . These threshold effects highlight the importance of careful dosage regulation in experimental settings to avoid adverse outcomes.

Metabolic Pathways

4-Bromobenzenesulfonylacetamide oxime is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substrates, including drugs, toxins, and endogenous compounds. By modulating the activity of cytochrome P450 enzymes, 4-Bromobenzenesulfonylacetamide oxime can influence metabolic flux and alter the levels of specific metabolites . This interaction underscores the compound’s potential impact on overall metabolic processes.

Transport and Distribution

The transport and distribution of 4-Bromobenzenesulfonylacetamide oxime within cells and tissues are influenced by its interactions with specific transporters and binding proteins . Studies have shown that the compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 4-Bromobenzenesulfonylacetamide oxime can accumulate in certain tissues, such as the liver and kidneys, where it may interact with metabolic enzymes and affect cellular function .

Subcellular Localization

The subcellular localization of 4-Bromobenzenesulfonylacetamide oxime is an important factor in determining its activity and function. Research has indicated that the compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct 4-Bromobenzenesulfonylacetamide oxime to these organelles . By localizing to these subcellular compartments, the compound can interact with key enzymes and proteins, influencing various biochemical processes.

Méthodes De Préparation

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Bromobenzenesulfonylacetamide oxime undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethyl acetate and catalysts such as zinc oxide . Major products formed from these reactions include various oxime, amine, and substituted derivatives .

Comparaison Avec Des Composés Similaires

4-Bromobenzenesulfonylacetamide oxime can be compared with other oxime-based compounds such as:

Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.

Cefuroxime: An oxime-based cephalosporin antibiotic with broad-spectrum activity.

Methoxime: Another oxime derivative with applications in medicinal chemistry.

The uniqueness of 4-Bromobenzenesulfonylacetamide oxime lies in its specific structure and the presence of the bromobenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to other oxime compounds .

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfonyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQWXNJMOWWYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)C/C(=N/O)/N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine](/img/structure/B2563298.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2563305.png)

![ethyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2563306.png)

![[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL](/img/structure/B2563309.png)

![3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2563310.png)

![ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2563311.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)

![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2563317.png)

![N-(2,5-dimethoxyphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2563319.png)